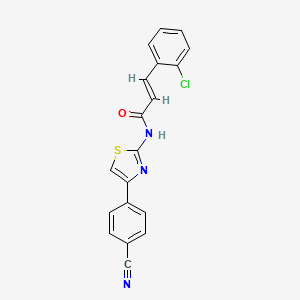![molecular formula C16H18N2O4 B2408997 トランス-4-[(2,4-ジオキソ-1,4-ジヒドロキナゾリン-3(2H)-イル)メチル]シクロヘキサンカルボン酸 CAS No. 887833-45-6](/img/structure/B2408997.png)
トランス-4-[(2,4-ジオキソ-1,4-ジヒドロキナゾリン-3(2H)-イル)メチル]シクロヘキサンカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid" is a complex organic compound known for its unique structural attributes. This compound contains a cyclohexane ring substituted with a carboxylic acid group, and a quinazoline derivative attached through a methylene bridge. The compound's distinct chemical structure allows it to participate in various chemical reactions and find applications in several scientific fields, including chemistry, biology, medicine, and industry.
科学的研究の応用
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its derivatives are studied for their potential as enzyme inhibitors, impacting various biological pathways.
Medicine: : Some derivatives have shown promise as therapeutic agents for conditions such as cancer, inflammation, and bacterial infections.
Industry: : Used in the development of materials with specific properties, such as polymers and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions
Quinazoline Derivative Formation: : The initial step involves the cyclization of o-phenylenediamine with formic acid to produce the 2,4-dioxo-1,4-dihydroquinazoline core.
Methylene Bridge Introduction: : A suitable methylene donor, such as formaldehyde, is then used to attach the quinazoline core to the cyclohexane ring.
Carboxylic Acid Group Addition: : Finally, the trans-4-carboxylic acid group is introduced through a reaction with a carboxylating agent, such as carbon dioxide under high pressure or a Grignard reagent followed by acidic work-up.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the scaling up of the aforementioned synthetic route with optimizations for cost, yield, and environmental considerations. Process parameters like temperature, pressure, and solvent choice are crucial in maximizing efficiency and minimizing by-products.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of various quinazolinone derivatives.
Reduction: : The carbonyl groups in the quinazoline core can be reduced to alcohols using reducing agents like lithium aluminium hydride.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminium hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: : Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: : Quinazolinone derivatives with additional oxygenated functional groups.
Reduction: : Alcohol derivatives of the original quinazoline core.
Substitution: : Compounds with various substituents replacing the methylene bridge hydrogen atoms.
作用機序
The biological activity of trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid is primarily due to its interaction with molecular targets like enzymes and receptors. The quinazoline core can act as a scaffold for binding to active sites, while the carboxylic acid group helps in solubility and transport across biological membranes. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
類似化合物との比較
When compared to similar compounds, trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylic acid stands out due to its unique combination of structural features and functional groups. Similar compounds include:
Quinazoline Derivatives: : Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core but differ in their substituents and overall structure.
Cyclohexanecarboxylic Acid Derivatives: : Compounds like tranexamic acid, which is used to treat bleeding disorders, contain the cyclohexanecarboxylic acid moiety but lack the complex quinazoline structure.
List of Similar Compounds
Gefitinib
Erlotinib
Tranexamic acid
This compound's distinct structural attributes make it a versatile and valuable chemical entity in various fields of research and industry.
特性
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-4,10-11H,5-9H2,(H,17,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGPKXCDBYKGFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2408914.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408917.png)
![ethyl N-[(4-ethoxyphenyl)carbamothioyl]carbamate](/img/structure/B2408920.png)

![N-(2-fluorophenyl)-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide](/img/structure/B2408926.png)
![tert-butyl 7,8-dihydro-5H-spiro[[1,2,4]triazolo[4,3-a]pyridine-6,3'-azetidine]-1'-carboxylate](/img/structure/B2408927.png)
![1-Propan-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-7-amine;dihydrochloride](/img/structure/B2408929.png)

![methyl (4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)phenyl)carbamate](/img/structure/B2408933.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2408934.png)


![1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2408937.png)
